molecular formula C6H6N2O2S B1278754 2-Amino-5-nitrobenzenethiol CAS No. 23451-98-1

2-Amino-5-nitrobenzenethiol

Cat. No. B1278754
CAS RN: 23451-98-1
M. Wt: 170.19 g/mol
InChI Key: UJDSRXSZJCJVCS-UHFFFAOYSA-N
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Patent
US07531534B2

Procedure details

(7-Nitro-1,1-dioxo-1,4-dihydro-1λ6-benzo[1,4]thiazin-3-yl)-acetic acid ethyl ester (12b) was prepared by alkylation and cyclization of 2-amino-5-nitro-thiophenol (11) and ethyl 3-chloroacetoacetate (17) to afford ethyl [4H-benzo[1,4]thiazin-(3E)-ylidene]-acetate (12a). The thiophenol 11 was prepared by unraveling 6-nitro-benzothiazole (10; CAS Reg. No. 2942-06-5). The alkylation of thiols and amines is optionally carried out in a solvent or mixture of solvents such as DCM, DMF, PhH, toluene, chlorobenzene, THF, PhH/THF, dioxane, MeCN or sulfolane with an alkylating agent such as an alkyl 3-chloroacetoacetate, optionally in the presence of a tertiary amine organic base or in the presence of an inorganic base, conveniently at temperatures between 0 and 150° C., preferably at temperatures between 0 and 100° C. Cyclization of the intermediate aminoketone occurs spontaneously under the reaction condition to afford 12a. Oxidation of the sulfide to the corresponding sulfone (12a→12b) and hydrolysis of the ethyl ester (12b→13) were carried out using standard protocols to afford 13.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
thiols
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
amines
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
alkyl 3-chloroacetoacetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
tertiary amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
PhH THF
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
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0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
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Reaction Step Two
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Reaction Step Two
Name
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Reaction Step Three
Name

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:12]=[CH:11][C:7]2[N:8]=[CH:9][S:10][C:6]=2[CH:5]=1)([O-:3])=[O:2].C(Cl)Cl.S1(C[CH2:21][CH2:20][CH2:19]1)(=O)=O.NC(N)=[O:25].[O:27]1CCO[CH2:29][CH2:28]1>CC#N.C1C=CC=CC=1.C1COCC1.C1COCC1.ClC1C=CC=CC=1.C1(C)C=CC=CC=1.C1C=CC=CC=1.CN(C=O)C>[NH2:8][C:7]1[CH:11]=[CH:12][C:4]([N+:1]([O-:3])=[O:2])=[CH:5][C:6]=1[SH:10].[S:10]1[C:6]2[CH:5]=[CH:4][CH:12]=[CH:11][C:7]=2[NH:8]/[C:21](=[CH:20]/[C:19]([O:27][CH2:28][CH3:29])=[O:25])/[CH2:9]1 |f:6.7|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=CC2=C(N=CS2)C=C1
Step Two
Name
thiols
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
amines
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S1(=O)(=O)CCCC1
Name
alkyl 3-chloroacetoacetate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
tertiary amine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCOCC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC#N
Name
PhH THF
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1=CC=CC=C1.C1CCOC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Name
Quantity
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Type
solvent
Smiles
ClC1=CC=CC=C1
Name
Quantity
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Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
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Type
solvent
Smiles
C1=CC=CC=C1
Name
Quantity
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Type
solvent
Smiles
CN(C)C=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC(=O)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C=C(C=C1)[N+](=O)[O-])S
Name
Type
product
Smiles
S1C/C(/NC2=C1C=CC=C2)=C\C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.